molecular formula C13H12F12O4 B099314 Ethyl 1,1,7-trihydroperfluoroheptyl succinate CAS No. 18770-67-7

Ethyl 1,1,7-trihydroperfluoroheptyl succinate

Cat. No.: B099314
CAS No.: 18770-67-7
M. Wt: 460.21 g/mol
InChI Key: HPQWMQHQOLGLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicinchoninic acid disodium salt, also known as disodium 2,2’-biquinoline-4,4’-dicarboxylate, is an organic compound with the formula C20H10N2Na2O4. It is a derivative of bicinchoninic acid, which consists of two carboxylated quinoline rings. This compound is widely used in biochemical assays, particularly in the bicinchoninic acid assay for protein quantification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicinchoninic acid disodium salt typically involves the reaction of 2,2’-biquinoline-4,4’-dicarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the disodium salt. The reaction conditions usually involve moderate temperatures and stirring to ensure complete dissolution and reaction .

Industrial Production Methods

Industrial production of bicinchoninic acid disodium salt follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle larger volumes. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicinchoninic acid disodium salt primarily undergoes complexation reactions. It forms a purple complex with cuprous ions (Cu+) in the presence of alkaline conditions. This reaction is the basis for its use in protein assays .

Common Reagents and Conditions

The most common reagent used with bicinchoninic acid disodium salt is copper(II) sulfate. The reaction conditions involve an alkaline environment, typically achieved using sodium carbonate or sodium bicarbonate. The reaction is temperature-dependent, with higher temperatures increasing the sensitivity of the assay .

Major Products

The major product formed from the reaction of bicinchoninic acid disodium salt with cuprous ions is a purple-colored complex. This complex strongly absorbs light at a wavelength of 562 nm, which is used for quantitative analysis in protein assays .

Mechanism of Action

The mechanism of action of bicinchoninic acid disodium salt involves the formation of a complex with cuprous ions. In the presence of proteins, the peptide bonds reduce copper(II) ions to copper(I) ions. Bicinchoninic acid disodium salt then chelates the copper(I) ions, forming a purple complex. The intensity of the purple color is proportional to the protein concentration, allowing for quantitative analysis .

Properties

CAS No.

18770-67-7

Molecular Formula

C13H12F12O4

Molecular Weight

460.21 g/mol

IUPAC Name

4-O-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1-O-ethyl butanedioate

InChI

InChI=1S/C13H12F12O4/c1-2-28-6(26)3-4-7(27)29-5-9(16,17)11(20,21)13(24,25)12(22,23)10(18,19)8(14)15/h8H,2-5H2,1H3

InChI Key

HPQWMQHQOLGLON-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCOC(=O)CCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

Succinic acid 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)4-ethyl ester

Origin of Product

United States

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